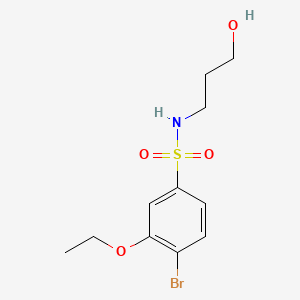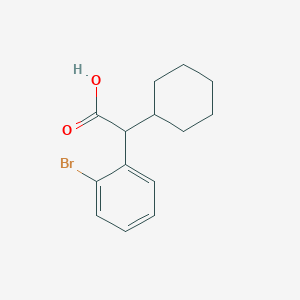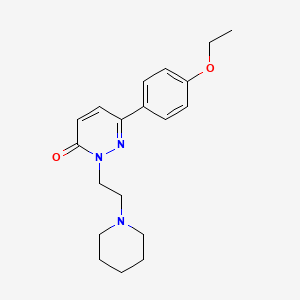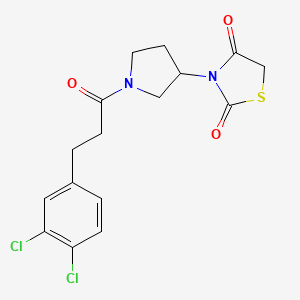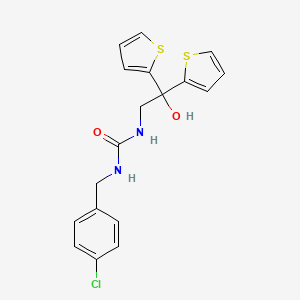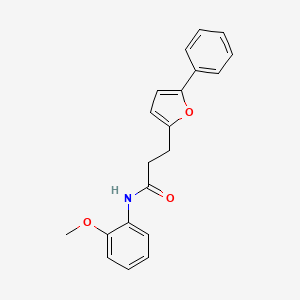
N-(2-methoxyphenyl)-3-(5-phenylfuran-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-methoxyphenyl)-3-(5-phenylfuran-2-yl)propanamide” is an organic compound that contains a methoxyphenyl group, a phenylfuran group, and a propanamide group. The presence of these functional groups suggests that it could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a methoxyphenyl group (a phenyl ring with a methoxy substituent), a phenylfuran group (a furan ring with a phenyl substituent), and a propanamide group (a three-carbon chain with an amide functional group). The exact structure and conformation would depend on the specific positions of these groups in the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the phenyl, furan, methoxy, and amide groups. For example, the furan ring might undergo reactions typical of aromatic heterocycles, while the amide group could participate in various condensation or hydrolysis reactions .Applications De Recherche Scientifique
Synthesis and Characterization
Several studies involve the synthesis and characterization of compounds structurally related to "N-(2-methoxyphenyl)-3-(5-phenylfuran-2-yl)propanamide." For instance, the synthesis of N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide was described, which involved a reaction between 2,2-diphenylethan-1-amine and naproxen, yielding a high analysis and characterized compound through various spectral data (Manolov, Ivanov, & Bojilov, 2021). Such studies suggest a broader interest in synthesizing and studying the properties of propanamide derivatives, which could offer insights into the potential applications of the specific compound .
Antibacterial and Antifungal Activities
Research into related compounds has shown promising antibacterial and antifungal activities. For example, N-(5-(2-Chlorobenzylidene)-4-oxo-2-arylthiazolidin-3-yl)-2-(6-methoxy-naphthalen-2-yl) propanamide and its derivatives were synthesized and demonstrated excellent antibacterial and antifungal activities in preliminary tests (Zala, Dave, & Undavia, 2015). These findings suggest the potential for structurally similar compounds, including "N-(2-methoxyphenyl)-3-(5-phenylfuran-2-yl)propanamide," to possess similar biological activities.
Antioxidant and Anticancer Activity
The study on Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide revealed that some derivatives showed significant antioxidant activity and were tested for anticancer activity against specific cell lines, indicating potential therapeutic applications (Tumosienė et al., 2020). Such studies highlight the potential for compounds with similar structural features to exhibit useful biological properties.
Chemical Interactions and Stability
In another study, Stereochemical and electronic interaction studies of some N-methoxy-N-methyl-2-[(4′-substituted)phenylsulfinyl]propanamides were conducted to understand their structural behavior and stability, which could inform the chemical properties and potential reactivity or stability of "N-(2-methoxyphenyl)-3-(5-phenylfuran-2-yl)propanamide" (Olivato et al., 2008).
Orientations Futures
The study of complex organic compounds like “N-(2-methoxyphenyl)-3-(5-phenylfuran-2-yl)propanamide” is a vibrant field of research, with potential applications in areas like medicinal chemistry, materials science, and chemical biology. Future research could explore the synthesis, properties, and potential applications of this and similar compounds .
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-3-(5-phenylfuran-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-23-19-10-6-5-9-17(19)21-20(22)14-12-16-11-13-18(24-16)15-7-3-2-4-8-15/h2-11,13H,12,14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRMPIMRPCUVFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCC2=CC=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-3-(5-phenylfuran-2-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

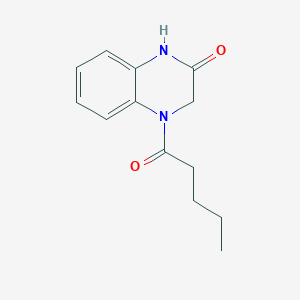

![6-amino-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2935253.png)
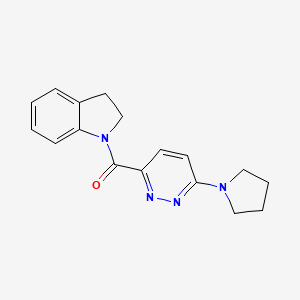
![7-ethoxy-5-(pyridin-4-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2935259.png)



